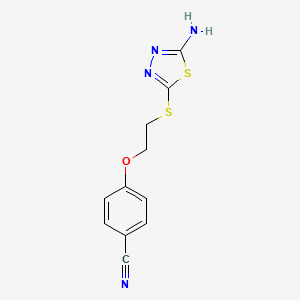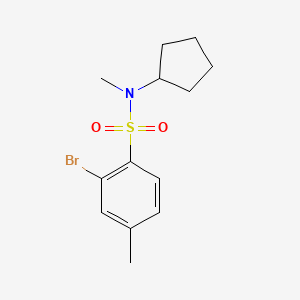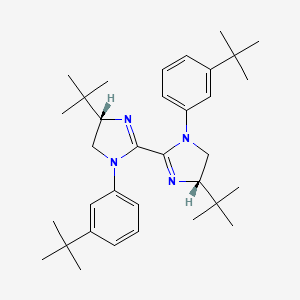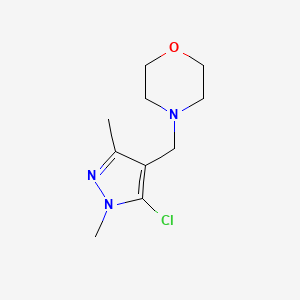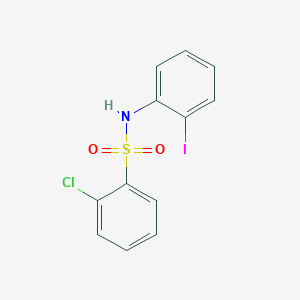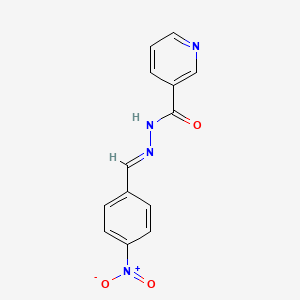
Nicotinic acid (4-nitro-benzylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid (4-nitro-benzylidene)-hydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid (4-nitro-benzylidene)-hydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinic acid (4-nitro-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
Nicotinic acid (4-nitro-benzylidene)-hydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antioxidant and antihemolytic activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: Used in the synthesis of various organic compounds and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of nicotinic acid (4-nitro-benzylidene)-hydrazide involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It can also inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid (4-nitro-benzylidene)-pyridin-3-ylmethyl amine: Similar in structure and exhibits antioxidant activity.
4-Nitrobenzylidene naphthalen-1-amine: Known for its antimicrobial and anticancer properties.
4-Nitrobenzylidene amino-antipyrine: Used as a corrosion inhibitor and exhibits similar chemical reactivity.
Uniqueness
Nicotinic acid (4-nitro-benzylidene)-hydrazide is unique due to its specific combination of nicotinic acid and 4-nitrobenzaldehyde, which imparts distinct chemical and biological properties. Its ability to form stable Schiff bases and metal complexes makes it valuable in coordination chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C13H10N4O3 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-2-1-7-14-9-11)16-15-8-10-3-5-12(6-4-10)17(19)20/h1-9H,(H,16,18)/b15-8+ |
Clé InChI |
QCTXRCZHQGETGX-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilité |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


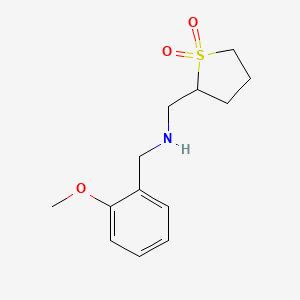
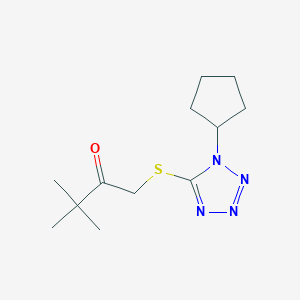
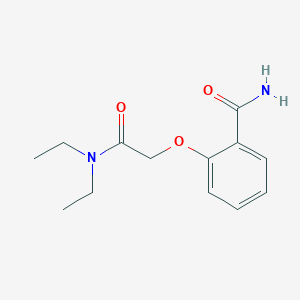
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)

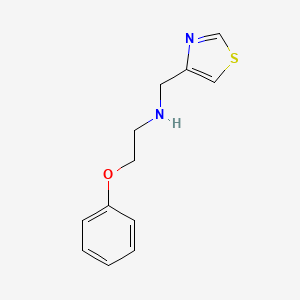

![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
